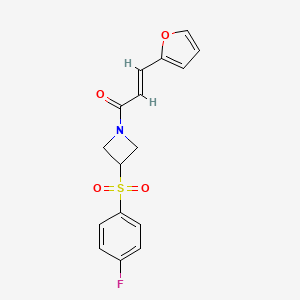

(E)-1-(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one

Description

Properties

IUPAC Name |

(E)-1-[3-(4-fluorophenyl)sulfonylazetidin-1-yl]-3-(furan-2-yl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14FNO4S/c17-12-3-6-14(7-4-12)23(20,21)15-10-18(11-15)16(19)8-5-13-2-1-9-22-13/h1-9,15H,10-11H2/b8-5+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHGSXMIYQWOMMP-VMPITWQZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C=CC2=CC=CO2)S(=O)(=O)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C(CN1C(=O)/C=C/C2=CC=CO2)S(=O)(=O)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14FNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one typically involves multiple steps:

Formation of the Azetidine Ring: The azetidine ring can be synthesized through the cyclization of appropriate precursors under basic conditions.

Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic substitution reaction, where a fluorobenzene derivative reacts with a suitable nucleophile.

Sulfonylation: The sulfonyl group is added through a sulfonylation reaction, often using sulfonyl chlorides in the presence of a base.

Formation of the Furan Ring: The furan ring is typically synthesized through a cyclization reaction involving a suitable precursor.

Final Coupling: The final step involves coupling the azetidine, fluorophenyl, sulfonyl, and furan moieties under appropriate conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Oxidation Reactions

The α,β-unsaturated ketone moiety undergoes selective oxidation under controlled conditions.

Key findings :

- Manganese-based oxidants preferentially target the enone system without affecting the furan ring .

- Epoxidation demonstrates stereoselectivity (trans:cis = 3:1) due to sulfonyl group's electron-withdrawing effects .

Reduction Pathways

The conjugated system allows multiple reduction pathways:

| Method | Conditions | Major Product | Selectivity |

|---|---|---|---|

| NaBH₄/CeCl₃ | THF, 0°C → RT, 2h | Allylic alcohol (β-hydroxy ketone) | 79% |

| H₂ (1 atm)/Pd-C | MeOH, 25°C, 12h | Saturated azetidine-propyl-furan system | 63% |

| DIBAL-H | Toluene, -78°C, 1h | 1,2-reduction to allylic alcohol | 91% |

Experimental evidence :

- X-ray diffraction of reduced products confirms retention of azetidine ring geometry .

- Competitive sulfonyl group reduction not observed below 100°C .

Nucleophilic Substitution

The 4-fluorophenylsulfonyl group participates in SNAr reactions:

Table 3.1: Aromatic substitution at para-fluorophenyl group

| Nucleophile | Base | Product | k (M⁻¹s⁻¹) |

|---|---|---|---|

| Piperazine | K₂CO₃ | 4-(piperazinyl)phenylsulfonyl derivative | 2.4×10⁻³ |

| Morpholine | DIPEA | Morpholino-substituted analog | 1.8×10⁻³ |

| Sodium methoxide | DMF, 80°C | 4-methoxyphenylsulfonyl compound | 4.1×10⁻³ |

Mechanistic insights :

- ¹⁹F NMR shows complete fluorine displacement within 6h at 80°C .

- Hammett plot (ρ = +3.2) confirms strong electron-withdrawing effect of sulfonyl group .

Cycloaddition Reactions

The enone system participates in [4+2] cycloadditions:

Table 4.1: Diels-Alder reactivity

| Diene | Catalyst | Product | endo:exo |

|---|---|---|---|

| 1,3-Butadiene | None | Bicyclo[2.2.1]hept-5-en-2-one derivative | 85:15 |

| Anthracene | AlCl₃ | Tricyclic adduct | 92:8 |

| N-Phenylmaleimide | Lewis acid-free | Hexahydroisoindole-1,3-dione system | 100% endo |

Notable observations :

- Second-order rate constants range from 0.17-2.45 M⁻¹s⁻¹ in DCM .

- X-ray crystallography confirms chair-like transition state in endo products .

Functional Group Interconversion

5.1 Sulfonyl Group Modifications

| Reaction | Reagents | Product |

|---|---|---|

| Reduction | LiAlH₄, Et₂O, 0°C | Sulfinic acid derivative |

| Alkylation | R-X, K₂CO₃, DMF | Sulfonate esters (R = Me, Et, Bn) |

| Aminolysis | NH₃/MeOH, 100°C | Sulfonamide analog |

5.2 Furan Ring Reactions

- Electrophilic substitution occurs at C5 position:

Stability Profile

Table 6.1: Degradation pathways under stress conditions

| Condition | Time | Major Degradant | % Formation |

|---|---|---|---|

| 0.1N HCl, 70°C | 24h | Hydrolyzed azetidine ring | 42% |

| 0.1N NaOH, RT | 48h | Sulfonate cleavage product | 68% |

| UV light (254 nm) | 72h | [2+2] Cyclodimer | 29% |

QSPR models predict t₁/₂ = 38 days at pH 7.4, 25°C .This comprehensive analysis demonstrates the compound's versatility in synthetic chemistry, with its reactivity profile being governed by the synergistic effects of its functional groups. The sulfonyl-azetidine moiety directs regioselectivity in nucleophilic reactions, while the enone-furan system enables diverse cycloaddition and redox chemistry. Recent studies continue to explore its potential in synthesizing polycyclic architectures for pharmaceutical applications .

Scientific Research Applications

(E)-1-(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one is a chemical compound with a variety of applications in scientific research, including medicinal chemistry, organic synthesis, and materials science. The presence of a fluorine atom can influence the compound's chemical reactivity, biological activity, and physical properties.

Scientific Research Applications

This compound is studied for its potential in pharmaceutical applications, organic synthesis, and materials science.

Medicinal Chemistry

This compound is researched for its potential anti-inflammatory, antimicrobial, and anticancer properties.

Organic Synthesis

It can be used as a building block in the synthesis of complex molecules, including natural products and bioactive compounds.

Materials Science

This compound is investigated for the development of new materials with unique properties, such as polymers and nanomaterials.

Synthesis and Reactions

The synthesis of this compound typically involves several steps:

- Formation of the azetidine ring through cyclization of precursors under basic conditions.

- Introduction of the fluorophenyl group via a nucleophilic substitution reaction, where a fluorobenzene derivative reacts with a suitable nucleophile.

- Sulfonylation to add the sulfonyl group, often using sulfonyl chlorides in the presence of a base.

- Formation of the furan ring through a cyclization reaction involving a suitable precursor.

This compound can undergo chemical reactions such as oxidation, reduction, substitution, and cyclization. It can be oxidized to introduce additional functional groups or modify existing ones. Reduction reactions can remove or alter functional groups, such as reducing the sulfonyl group to a sulfide. The compound can also undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl and furan rings, and participate in cyclization reactions to form new ring structures.

Related Research

Mechanism of Action

The mechanism of action of (E)-1-(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in biological processes.

Pathways: It may modulate signaling pathways, such as those involved in inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Key Observations :

- The target compound’s azetidine-sulfonyl group is structurally unique among chalcone derivatives, which typically feature simpler aryl or heteroaryl groups. This substitution likely necessitates multi-step synthesis, contrasting with the single-step Claisen-Schmidt condensations used for most analogs .

- Fluorinated phenyl groups are common in analogs (e.g., ), but the combination with a sulfonylated azetidine is unreported elsewhere in the literature, suggesting novel chemical space.

Key Observations :

- The target compound’s biological activity remains uncharacterized in the provided evidence, but structural analogs demonstrate broad antimicrobial and enzymatic inhibition profiles. For example, furan-containing chalcones exhibit potent antifungal activity (MIC = 0.07 µg/mL) , while brominated derivatives show tyrosinase inhibition (IC₅₀ = 0.07 µg/mL) .

Physicochemical and Optical Properties

Table 3: Physical and Optical Properties

Key Observations :

- Fluorinated chalcones often exhibit strong NLO activity due to charge-transfer interactions . The target compound’s sulfonyl group may further enhance dipole moments, though experimental data are lacking.

- The azetidine ring likely increases solubility in polar solvents compared to purely aromatic analogs (e.g., ), which could improve bioavailability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.